molecular formula C8H7NO3 B8815594 (2S)-2-(4-Nitrophenyl)oxirane

(2S)-2-(4-Nitrophenyl)oxirane

Cat. No. B8815594
M. Wt: 165.15 g/mol
InChI Key: YKIUTLHCSNCTDZ-MRVPVSSYSA-N
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Patent
US08372970B2

Procedure details

To an ice-cold stirred suspension of 4-nitrophenacyl bromide (80 g, 0.33 mol) in methanol (800 mL) was added sodium borohydride (13.64 g, 0.36 mol) in small portions. After stirring for 2 h at 0-5° C., potassium carbonate (45.20 g, 0.33 mol) was added in small portions at the same temperature. The suspension was stirred for 18 h at room temperature, diluted with brine (600 mL) and extracted with diethyl ether (600 mL, 500 mL), the combined organic layers were dried over sodium sulfate, filtered and evaporated. The title compound (54.87 g, 0.33 mmol, 100%) was obtained as a pale yellow solid.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step Two
Quantity
800 mL
Type
solvent
Reaction Step Two
Quantity
13.64 g
Type
reactant
Reaction Step Three
Quantity
45.2 g
Type
reactant
Reaction Step Four
Name
brine
Quantity
600 mL
Type
solvent
Reaction Step Five
Yield
100%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:13]=[CH:12][C:7]([C:8](=[O:11])[CH2:9]Br)=[CH:6][CH:5]=1)([O-:3])=[O:2].[BH4-].[Na+].C(=O)([O-])[O-].[K+].[K+]>CO.[Cl-].[Na+].O>[N+:1]([C:4]1[CH:13]=[CH:12][C:7]([CH:8]2[CH2:9][O:11]2)=[CH:6][CH:5]=1)([O-:3])=[O:2] |f:1.2,3.4.5,7.8.9|

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
80 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C(CBr)=O)C=C1
Name
Quantity
800 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
13.64 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Four
Name
Quantity
45.2 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Five
Name
brine
Quantity
600 mL
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
After stirring for 2 h at 0-5° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The suspension was stirred for 18 h at room temperature
Duration
18 h
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (600 mL, 500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C1OC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.33 mmol
AMOUNT: MASS 54.87 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 0.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08372970B2

Procedure details

To an ice-cold stirred suspension of 4-nitrophenacyl bromide (80 g, 0.33 mol) in methanol (800 mL) was added sodium borohydride (13.64 g, 0.36 mol) in small portions. After stirring for 2 h at 0-5° C., potassium carbonate (45.20 g, 0.33 mol) was added in small portions at the same temperature. The suspension was stirred for 18 h at room temperature, diluted with brine (600 mL) and extracted with diethyl ether (600 mL, 500 mL), the combined organic layers were dried over sodium sulfate, filtered and evaporated. The title compound (54.87 g, 0.33 mmol, 100%) was obtained as a pale yellow solid.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step Two
Quantity
800 mL
Type
solvent
Reaction Step Two
Quantity
13.64 g
Type
reactant
Reaction Step Three
Quantity
45.2 g
Type
reactant
Reaction Step Four
Name
brine
Quantity
600 mL
Type
solvent
Reaction Step Five
Yield
100%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:13]=[CH:12][C:7]([C:8](=[O:11])[CH2:9]Br)=[CH:6][CH:5]=1)([O-:3])=[O:2].[BH4-].[Na+].C(=O)([O-])[O-].[K+].[K+]>CO.[Cl-].[Na+].O>[N+:1]([C:4]1[CH:13]=[CH:12][C:7]([CH:8]2[CH2:9][O:11]2)=[CH:6][CH:5]=1)([O-:3])=[O:2] |f:1.2,3.4.5,7.8.9|

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
80 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C(CBr)=O)C=C1
Name
Quantity
800 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
13.64 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Four
Name
Quantity
45.2 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Five
Name
brine
Quantity
600 mL
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
After stirring for 2 h at 0-5° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The suspension was stirred for 18 h at room temperature
Duration
18 h
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (600 mL, 500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C1OC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.33 mmol
AMOUNT: MASS 54.87 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 0.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08372970B2

Procedure details

To an ice-cold stirred suspension of 4-nitrophenacyl bromide (80 g, 0.33 mol) in methanol (800 mL) was added sodium borohydride (13.64 g, 0.36 mol) in small portions. After stirring for 2 h at 0-5° C., potassium carbonate (45.20 g, 0.33 mol) was added in small portions at the same temperature. The suspension was stirred for 18 h at room temperature, diluted with brine (600 mL) and extracted with diethyl ether (600 mL, 500 mL), the combined organic layers were dried over sodium sulfate, filtered and evaporated. The title compound (54.87 g, 0.33 mmol, 100%) was obtained as a pale yellow solid.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step Two
Quantity
800 mL
Type
solvent
Reaction Step Two
Quantity
13.64 g
Type
reactant
Reaction Step Three
Quantity
45.2 g
Type
reactant
Reaction Step Four
Name
brine
Quantity
600 mL
Type
solvent
Reaction Step Five
Yield
100%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:13]=[CH:12][C:7]([C:8](=[O:11])[CH2:9]Br)=[CH:6][CH:5]=1)([O-:3])=[O:2].[BH4-].[Na+].C(=O)([O-])[O-].[K+].[K+]>CO.[Cl-].[Na+].O>[N+:1]([C:4]1[CH:13]=[CH:12][C:7]([CH:8]2[CH2:9][O:11]2)=[CH:6][CH:5]=1)([O-:3])=[O:2] |f:1.2,3.4.5,7.8.9|

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
80 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C(CBr)=O)C=C1
Name
Quantity
800 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
13.64 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Four
Name
Quantity
45.2 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Five
Name
brine
Quantity
600 mL
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
After stirring for 2 h at 0-5° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The suspension was stirred for 18 h at room temperature
Duration
18 h
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (600 mL, 500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C1OC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.33 mmol
AMOUNT: MASS 54.87 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 0.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.